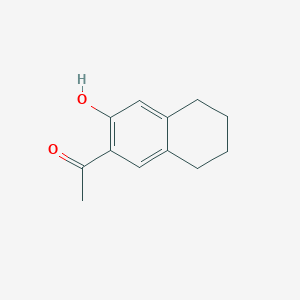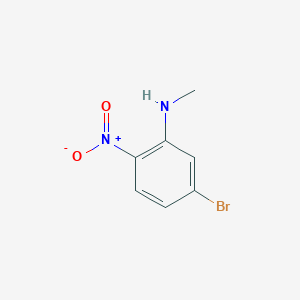
5-溴-N-甲基-2-硝基苯胺
概述
描述
5-Bromo-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is characterized by the presence of a bromine atom, a nitro group, and a methylated aniline group
科学研究应用
5-Bromo-N-methyl-2-nitroaniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用机制
Mode of Action
The mode of action of 5-Bromo-N-methyl-2-nitroaniline involves a series of chemical reactions . The process begins with a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta-directing, meaning it directs the subsequent reactions to occur at the meta position on the benzene ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-N-methyl-2-nitroaniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
5-Bromo-N-methyl-2-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression . By inhibiting these enzymes, 5-Bromo-N-methyl-2-nitroaniline can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression. Additionally, this compound can interact with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, further influencing biochemical pathways.
Cellular Effects
The effects of 5-Bromo-N-methyl-2-nitroaniline on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-Bromo-N-methyl-2-nitroaniline can affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, the compound can impact cell growth and survival. Furthermore, 5-Bromo-N-methyl-2-nitroaniline can influence the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, 5-Bromo-N-methyl-2-nitroaniline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound can bind to the active site of histone deacetylases, preventing them from deacetylating histones and thereby altering gene expression . Additionally, 5-Bromo-N-methyl-2-nitroaniline can interact with other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the structure and function of these molecules. These interactions can lead to changes in protein conformation, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-N-methyl-2-nitroaniline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or certain chemical reagents . Over time, the degradation products of 5-Bromo-N-methyl-2-nitroaniline can accumulate, potentially leading to changes in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-N-methyl-2-nitroaniline vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 5-Bromo-N-methyl-2-nitroaniline can induce toxic effects, such as liver damage and oxidative stress. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction. It is important to carefully control the dosage of 5-Bromo-N-methyl-2-nitroaniline in experimental settings to avoid potential toxicity.
Metabolic Pathways
5-Bromo-N-methyl-2-nitroaniline is involved in various metabolic pathways, including those related to its biotransformation and elimination . This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation and reduction of the compound, leading to the formation of metabolites. These metabolites can then be further processed by conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body. The metabolic pathways of 5-Bromo-N-methyl-2-nitroaniline can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound.
Transport and Distribution
The transport and distribution of 5-Bromo-N-methyl-2-nitroaniline within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 5-Bromo-N-methyl-2-nitroaniline can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 5-Bromo-N-methyl-2-nitroaniline can impact its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through various targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can direct 5-Bromo-N-methyl-2-nitroaniline to the nucleus, where it can interact with nuclear proteins and influence gene expression. Similarly, other targeting signals can direct the compound to different organelles, affecting its activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-methyl-2-nitroaniline typically involves a multi-step process:
Nitration: The initial step involves the nitration of aniline to introduce the nitro group. This is achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures.
Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom.
Methylation: Finally, the brominated nitroaniline is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 5-Bromo-N-methyl-2-nitroaniline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions: 5-Bromo-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 5-Bromo-N-methyl-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
相似化合物的比较
5-Bromo-2-nitroaniline: Lacks the methyl group, making it less hydrophobic.
5-Methyl-2-nitroaniline: Lacks the bromine atom, affecting its reactivity and interaction with other molecules.
4-Bromo-2-nitroaniline: Positional isomer with different reactivity due to the position of the bromine atom
Uniqueness: 5-Bromo-N-methyl-2-nitroaniline is unique due to the combination of its bromine, nitro, and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
5-bromo-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVGSRGPTYFWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442474 | |
| Record name | 5-BROMO-N-METHYL-2-NITROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302800-13-1 | |
| Record name | 5-BROMO-N-METHYL-2-NITROANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


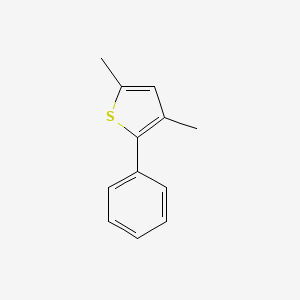
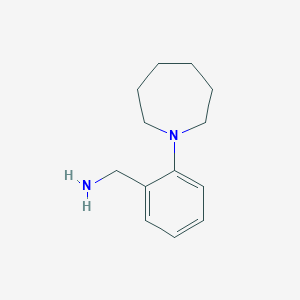
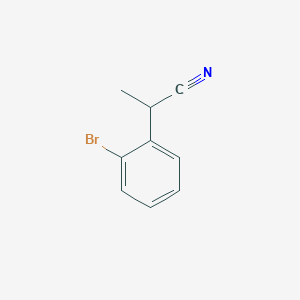
![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)
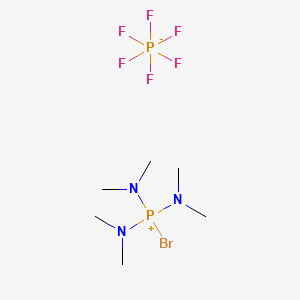
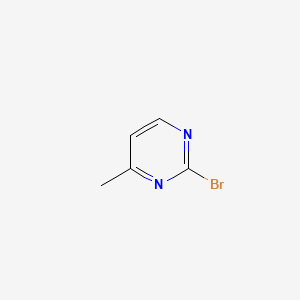
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)
